methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “cis-4-Hydroxy-L-proline” involves a lengthy synthetic sequence, use of complex and expensive reagents, and tedious purification procedures .Chemical Reactions Analysis

Amines, which this compound appears to contain, are known to undergo a variety of chemical reactions. They can form alkyl or aryl derivatives, undergo silylation reactions, form acyl derivatives, and participate in reactions of addition to carbon-hetero multiple bonds .Mechanism of Action

Meclizine hydrochloride acts as an antihistamine and anticholinergic, which means it blocks the action of the neurotransmitters histamine and acetylcholine. Histamine and acetylcholine are both involved in the body’s response to motion sickness and vertigo, and blocking their action helps to reduce symptoms. Additionally, methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride acts as an anti-emetic, which means it reduces the feeling of nausea.

Biochemical and Physiological Effects

Meclizine hydrochloride has several biochemical and physiological effects on the body. It acts as an antihistamine, blocking the action of histamine, which helps to reduce symptoms of motion sickness and vertigo. Additionally, this compound hydrochloride acts as an anticholinergic, blocking the action of acetylcholine. This helps to reduce nausea and vomiting associated with motion sickness and vertigo. Meclizine hydrochloride also acts as an anti-emetic, which helps to reduce the feeling of nausea.

Advantages and Limitations for Lab Experiments

The advantages of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride in laboratory experiments include its low cost, easy availability, and low toxicity. Additionally, this compound hydrochloride is a relatively stable compound, making it suitable for experiments involving long-term storage. However, this compound hydrochloride has several potential side effects, including drowsiness, dry mouth, and dizziness. Additionally, this compound hydrochloride is not suitable for use in experiments involving pregnant or nursing animals.

Future Directions

For research involving methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride include further studies of its potential applications in the treatment of motion sickness, vertigo, and other balance disorders. Additionally, this compound hydrochloride could be studied for its potential applications in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Additionally, further research could be conducted on the biochemical and physiological effects of this compound hydrochloride, as well as its potential side effects. Finally, further research could be conducted on the development of novel methods for synthesizing this compound hydrochloride.

Synthesis Methods

Meclizine hydrochloride is synthesized from pyridoxine. Pyridoxine is reacted with formaldehyde to produce the Schiff base, which is then reduced with sodium borohydride to give the desired product. The product is then reacted with hydrochloric acid to give methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride. The synthesis of this compound hydrochloride is illustrated in the following reaction scheme.

Scientific Research Applications

Meclizine hydrochloride has been studied for its potential applications in the treatment of motion sickness, vertigo, and other balance disorders. It has been used in clinical trials to treat motion sickness in both humans and animals, and has been found to be effective in reducing symptoms. Additionally, methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride has been studied for its potential applications in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy.

Safety and Hazards

properties

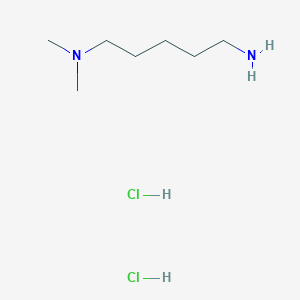

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the carbamoyl group, and esterification of the carboxylic acid group with methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "L-aspartic acid", "Methanol", "Di-tert-butyl dicarbonate", "Triethylamine", "Sodium bicarbonate", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reacting L-aspartic acid with di-tert-butyl dicarbonate and triethylamine", "Formation of the carbamoyl group by reacting the protected amino acid with ammonium chloride and sodium bicarbonate", "Esterification of the carboxylic acid group with methanol using a catalyst such as sulfuric acid", "Addition of hydrochloric acid to form the hydrochloride salt of the product" ] } | |

CAS RN |

257288-44-1 |

Molecular Formula |

C6H13ClN2O3 |

Molecular Weight |

196.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.